CC1(C)NS(=O)(=O)c2ccccc12
. This indicates that the molecule consists of a benzisothiazole ring with a methyl group and a sulfur dioxide group attached .
2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide is an organic compound with the molecular formula C8H9NO2S. This compound is a derivative of benzisothiazole and features a sulfonyl group attached to the nitrogen atom, which contributes to its chemical reactivity and biological activity. It is classified under the category of heterocyclic compounds, specifically within the benzisothiazole family, known for their diverse applications in pharmaceuticals and industrial chemistry .
The synthesis of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide can be conducted through various methods. A common synthetic route involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide. This reaction typically occurs under mild conditions at room temperature, yielding high-purity products.
The molecular structure of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide features a bicyclic system consisting of a benzene ring fused to a thiazole ring. The presence of the sulfonyl group (SO2) enhances its chemical properties.
2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide can undergo several types of chemical reactions:
The mechanism of action for 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide involves its interaction with biological targets such as enzymes. Similar compounds have been observed to inhibit aldose reductase, an enzyme involved in the polyol pathway.
The alkylation process occurs at the N(2) and N(3) positions of related compounds, leading to various biochemical effects including antifungal activity .
The physical properties of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide include:
Key chemical properties include:
2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide has several scientific uses:
This compound's unique structure and reactivity make it a valuable asset in both research and industrial applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4